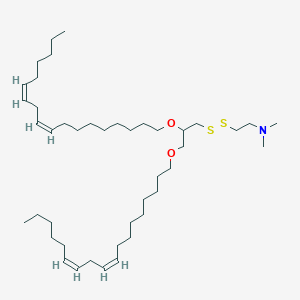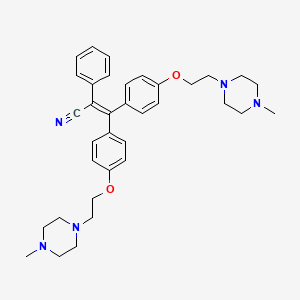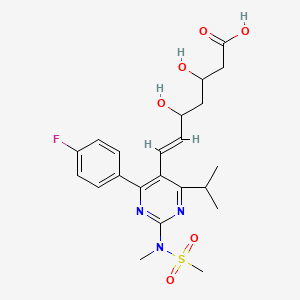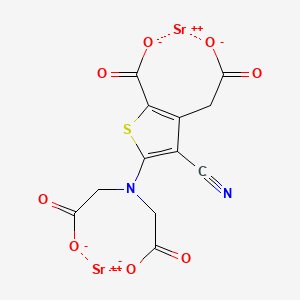
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of methoxy and acetoxy groups attached to a furan ring, which is further connected to a germacrane skeleton. The compound’s intricate structure makes it a subject of interest for researchers in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the regio- and stereoselective 1,3-dipolar cycloaddition of arylnitrile oxides to 5-acetoxy-2(5H)-furanone . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound’s properties are being investigated for use in materials science and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Acetoxy-2(5H)-furanone: A structurally related compound that undergoes similar reactions.
2-Methoxy-5(2-ethylhexyloxy)-1,4-phenylenevinylene: Known for its photoluminescent properties.
Uniqueness
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one stands out due to its unique combination of functional groups and structural complexity
Eigenschaften
Molekularformel |
C18H24O5 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
[(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate |
InChI |
InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m1/s1 |
InChI-Schlüssel |
DCFSJMWNJKXQCQ-MKDUQBMDSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](/C=C(/CC2=C(C(=CO2)C)C(=O)[C@@H]1OC(=O)C)\C)OC |
Kanonische SMILES |
CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1OC(=O)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)

![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)




![6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B11935832.png)


